

A Cross-Species Examination of Propiverine Hydrochloride Pharmacokinetics

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Compound of Interest

Compound Name: *Propiverine Hydrochloride*

Cat. No.: *B019644*

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of **propiverine hydrochloride**, a drug used for the symptomatic treatment of urinary incontinence, across different species. The following sections detail the absorption, distribution, metabolism, and excretion of propiverine in humans, rats, and dogs, supported by experimental data and methodologies.

Cross-Species Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of **propiverine hydrochloride** after oral administration in humans and rats. Due to the limited availability of specific oral pharmacokinetic data for dogs in the public domain, a summary of toxicological data is provided as an alternative.

Table 1: Oral Pharmacokinetic Parameters of Propiverine in Humans

Parameter	Value	Conditions
Bioavailability	~40.5%	15 mg immediate-release tablet[1]
Tmax (Time to Peak Concentration)	~2.3 hours	Immediate-release formulation[1]
~9.5-10 hours	45 mg extended-release capsule[2]	
Cmax (Peak Plasma Concentration)	~70 ng/mL	45 mg extended-release capsule[2]
155 ng/mL (median)	Multiple dosing[3]	
Half-life (t _{1/2})	14.1 - 22.1 hours	Healthy volunteers[1]
Metabolism	Extensive first-pass metabolism	Primarily by intestinal and hepatic enzymes (CYP3A4 and FMO1/3)[1]
Excretion	~60% in urine, ~21% in feces over 12 days; <1% excreted unchanged in urine[1]	-

Table 2: Oral Pharmacokinetic Parameters of Propiverine and its Metabolite in Rats

Species	Compound	Dose (μmol/kg)	Cmax (nM)	AUC (0-12h) (nM·h)
Rat	Unbound Propiverine Equivalents (Sum)	24.8	66.0	194
74.3	303	2123		
248	509	4645		

Data represents the sum of unbound propiverine and its active N-oxide metabolites. The N-oxide metabolite, M-2, constitutes over 90% of the unbound drug equivalents in plasma.[\[4\]](#)

Table 3: Oral Toxicity Data for **Propiverine Hydrochloride** in Dogs

Study Type	Species	Dose Levels	Key Findings
Acute Toxicity	Beagle Dog	Approximate Lethal Dose: 865-1137 mg/kg	Major toxic signs included vomiting, tremor, and convulsions. [4]
Subacute Toxicity (13 weeks)	Beagle Dog	0, 1, 3, 9, 27 mg/kg/day	No-effect dose: 1 mg/kg/day. Toxic effects at ≥ 9 mg/kg/day included liver changes. [1]
Chronic Toxicity (1 year)	Beagle Dog	0, 0.3, 1, 3, 9 mg/kg/day	-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments cited in this guide.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

- **Animal Model:** Male Wistar rats (180-220 g) are typically used. Animals are fasted overnight prior to drug administration with free access to water.
- **Drug Administration:** **Propiverine hydrochloride** is administered orally via gavage at the desired dose.
- **Blood Sampling:** Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

- **Plasma Preparation:** Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes) to separate the plasma, which is then stored at -20°C or -80°C until analysis.
- **Sample Analysis:** Plasma concentrations of propiverine and its metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- **Pharmacokinetic Analysis:** Plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters like C_{max}, T_{max}, AUC, and half-life.

In Vitro Metabolism Study using Rat Liver Microsomes

- **Microsome Preparation:** Liver microsomes are prepared from male rats through differential centrifugation.
- **Incubation:** Propiverine (at a specific concentration, e.g., 1 µM) is incubated with rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
- **Reaction Initiation:** The metabolic reaction is initiated by adding an NADPH-regenerating system.
- **Reaction Termination:** The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.
- **Analysis:** The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to measure the depletion of the parent drug and the formation of metabolites.
- **Data Analysis:** The rate of metabolism and the identification of metabolites are determined from the analytical data.

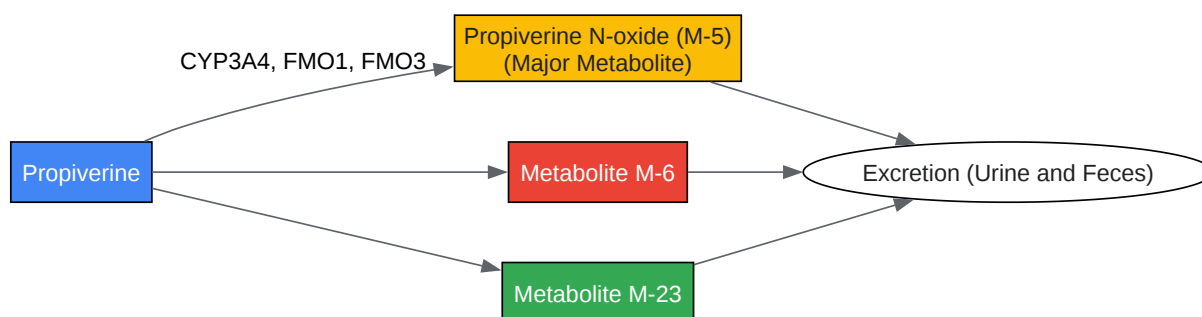
Analytical Methodology: HPLC-MS/MS for Propiverine Quantification in Plasma

- **Sample Preparation:** A liquid-liquid extraction is commonly performed. An internal standard is added to the plasma sample, followed by an extraction solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged, and the organic layer is evaporated to dryness. The residue is then reconstituted in the mobile phase.

- **Chromatographic Separation:** The extracted sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is used to separate propiverine from other plasma components.
- **Mass Spectrometric Detection:** The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both propiverine and the internal standard for sensitive and selective quantification.

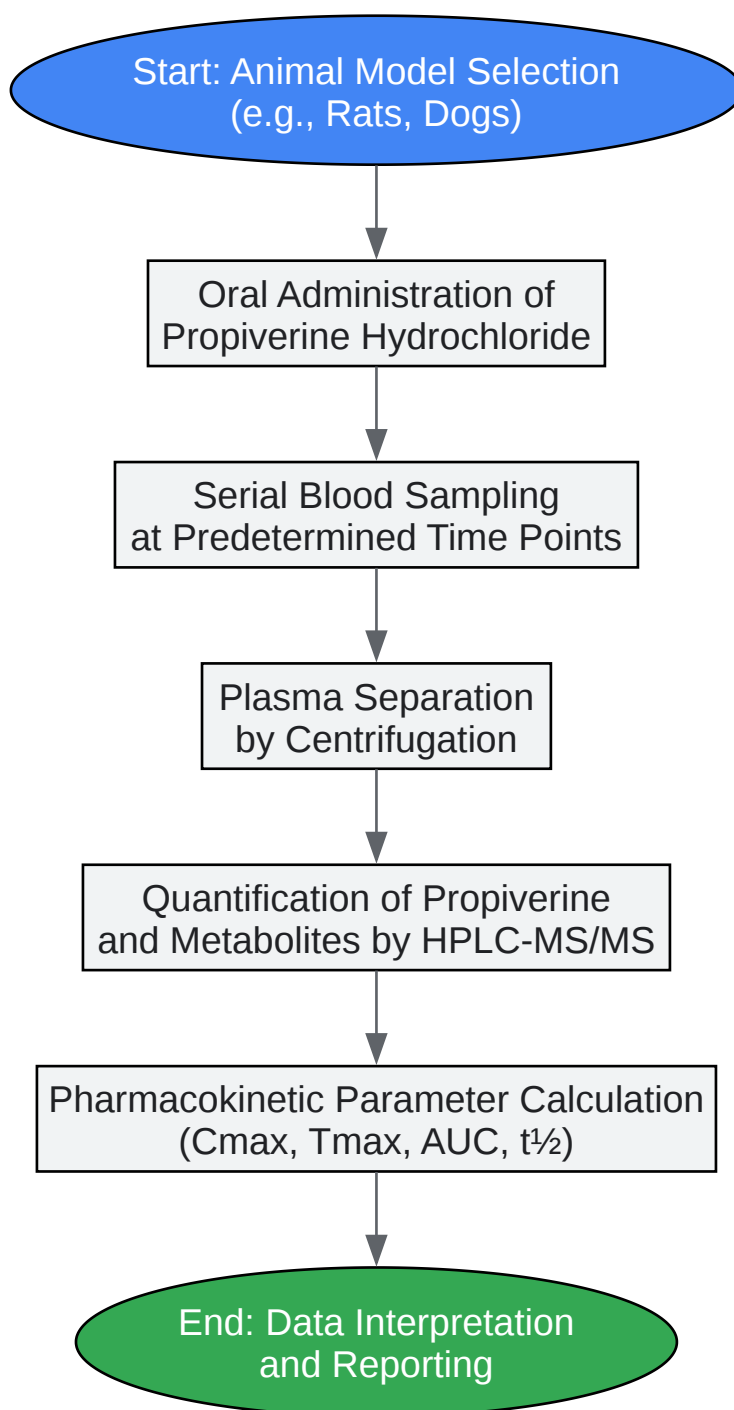
Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.



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Caption: Metabolic pathway of **propiverine hydrochloride**.



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Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

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